3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid
Overview
Description
3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid is an organic compound with the molecular formula C11H10F4O2. It is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propionic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methyl-5-(trifluoromethyl)benzene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes .
Scientific Research Applications
3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: This compound shares the trifluoromethyl group and phenyl ring but differs in the functional group attached to the ring.
4-Trifluoromethylbenzoic acid: Similar in having a trifluoromethyl group and a carboxylic acid moiety but differs in the position of the substituents on the phenyl ring.
Uniqueness
3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of fluorine, methyl, and trifluoromethyl groups on the phenyl ring provides distinct properties compared to other similar compounds .
Properties
IUPAC Name |
3-[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-6-4-7(2-3-9(16)17)5-8(10(6)12)11(13,14)15/h4-5H,2-3H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIPUVGZXPJVDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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